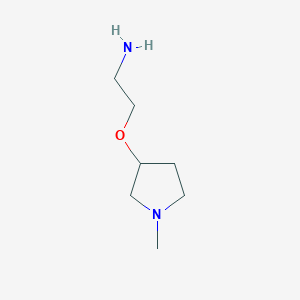![molecular formula C16H25N3 B7921089 [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine](/img/structure/B7921089.png)
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a benzyl group, and a cyclopropylamine moiety, making it a versatile molecule for synthetic and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a ketone precursor with an amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzyl or cyclopropylamine moieties are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, alcohols, or amines, often in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological studies, it serves as a ligand for receptor binding assays, helping to elucidate the interactions between small molecules and biological targets.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological responses. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
類似化合物との比較
Piperidine derivatives: These compounds share a similar nitrogen-containing ring structure and are widely studied for their pharmacological properties.
Cyclopropylamines: Compounds with a cyclopropylamine moiety are known for their stability and reactivity, making them useful in synthetic chemistry.
Uniqueness: What sets [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine apart is its combination of structural features, which confer unique reactivity and binding properties. This makes it a valuable compound for diverse applications in research and industry.
特性
IUPAC Name |
1-(2-aminoethyl)-N-benzyl-N-cyclopropylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c17-9-11-18-10-8-16(13-18)19(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDPMTZSPEQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921013.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7921018.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921025.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921027.png)

![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7921045.png)
![2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7921056.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7921068.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine](/img/structure/B7921075.png)
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine](/img/structure/B7921094.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine](/img/structure/B7921102.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine](/img/structure/B7921108.png)
![1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921114.png)
![1-{2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921117.png)
